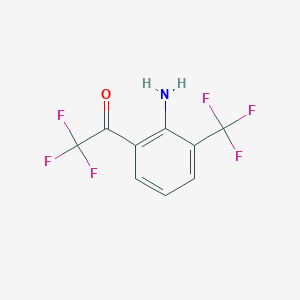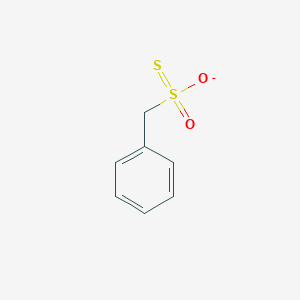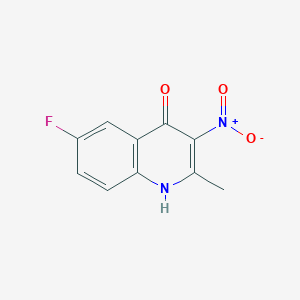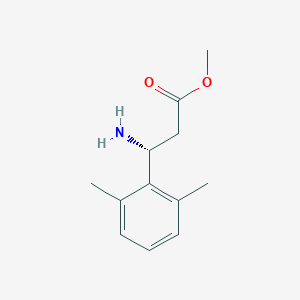
Methyl (R)-3-amino-3-(2,6-dimethylphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate is a chiral compound that serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound is particularly notable for its role in the production of ®-Metalaxyl, a fungicide with significant agricultural applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate can be achieved through several synthetic routes. One common method involves the enzyme-catalyzed hydrolytic kinetic resolution of racemic mixtures. Lipase enzymes are often used in this process due to their high enantioselectivity and efficiency . The reaction typically occurs in aqueous media with high concentrations of the substrate, and the product is separated through simple extraction procedures.
Industrial Production Methods
Industrial production of this compound often involves the use of immobilized enzymes to enhance the efficiency and scalability of the process. For example, the esterase from Pseudochrobactrum asaccharolyticum has been used to resolve racemic mixtures of the compound, achieving high conversion rates and enantiomeric excess . This method is environmentally friendly and produces fewer by-products compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or alkylated versions, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting fungal infections.
Mechanism of Action
The mechanism of action of Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate involves its interaction with specific molecular targets. In the case of its role as an intermediate in the synthesis of ®-Metalaxyl, the compound inhibits RNA synthesis in fungi, thereby preventing their growth and proliferation . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate: The enantiomer of the compound, which may have different biological activities.
Methyl 3-amino-3-phenylpropanoate: A similar compound with a phenyl group instead of the dimethylphenyl group.
Methyl 3-amino-3-(2-methylphenyl)propanoate: A compound with a single methyl group on the phenyl ring.
Uniqueness
Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate is unique due to its high enantioselectivity and its role as a key intermediate in the synthesis of ®-Metalaxyl. Its specific structure allows for efficient interaction with enzymes and other molecular targets, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(2,6-dimethylphenyl)propanoate |
InChI |
InChI=1S/C12H17NO2/c1-8-5-4-6-9(2)12(8)10(13)7-11(14)15-3/h4-6,10H,7,13H2,1-3H3/t10-/m1/s1 |
InChI Key |
DMPGBTICXJTKLZ-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)[C@@H](CC(=O)OC)N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(CC(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid](/img/structure/B12849018.png)
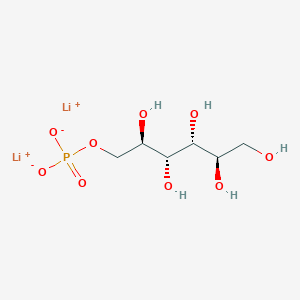

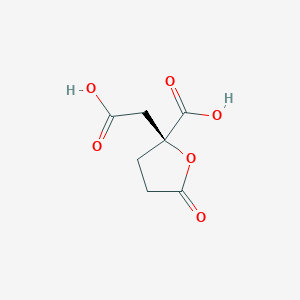
![2,3-Dihydro-8-(trifluoromethyl)pyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12849051.png)
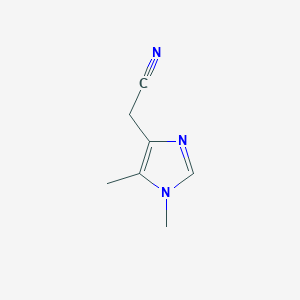

![Ethyl 2-benzyloctahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B12849070.png)
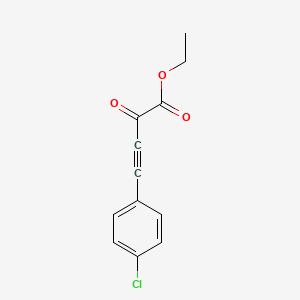
![3-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine](/img/structure/B12849077.png)
